

Spectroscopic Profile of 2-Chloro-5-isocyanatopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-isocyanatopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-isocyanatopyridine**. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from closely related analogues to predict and summarize the expected spectroscopic characteristics. This approach provides a robust framework for the identification and characterization of **2-Chloro-5-isocyanatopyridine** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-5-isocyanatopyridine**. These predictions are based on the known spectral properties of substituted pyridines and the characteristic signals of the isocyanate functional group.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of **2-Chloro-5-isocyanatopyridine** in a standard solvent like CDCl₃ would show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.3 - 7.5	Doublet of doublets (dd)	$J(H_3, H_4) \approx 8.5$, $J(H_3, H_6) \approx 0.5$
H-4	7.7 - 7.9	Doublet of doublets (dd)	$J(H_4, H_3) \approx 8.5$, $J(H_4, H_6) \approx 2.5$
H-6	8.3 - 8.5	Doublet of doublets (dd)	$J(H_6, H_4) \approx 2.5$, $J(H_6, H_3) \approx 0.5$

Note: The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and isocyanate groups.

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum would display six signals corresponding to the five carbons of the pyridine ring and the carbon of the isocyanate group.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	151 - 153
C-3	125 - 127
C-4	140 - 142
C-5	130 - 132
C-6	148 - 150
N=C=O	122 - 125

Note: The chemical shifts are estimations based on analogous structures and substituent effects.

IR (Infrared) Spectroscopy Data

The IR spectrum is expected to show a very strong and characteristic absorption band for the isocyanate group.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N=C=O stretch	2250 - 2280	Strong, Sharp
C-Cl stretch	700 - 800	Strong
Aromatic C=C stretch	1550 - 1600	Medium
Aromatic C-H stretch	3000 - 3100	Medium

Mass Spectrometry (MS) Data

In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns are anticipated.

Ion	Predicted m/z	Notes
[M] ⁺	154/156	Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio).
[M-NCO] ⁺	111/113	Loss of the isocyanate group.
[M-Cl] ⁺	119	Loss of the chlorine atom.

Experimental Protocols

While specific experimental protocols for **2-Chloro-5-isocyanatopyridine** are not readily available, the following are general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Chloro-5-isocyanatopyridine** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ^1H NMR, 16-32 scans are typically sufficient. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Infrared (IR) Spectroscopy

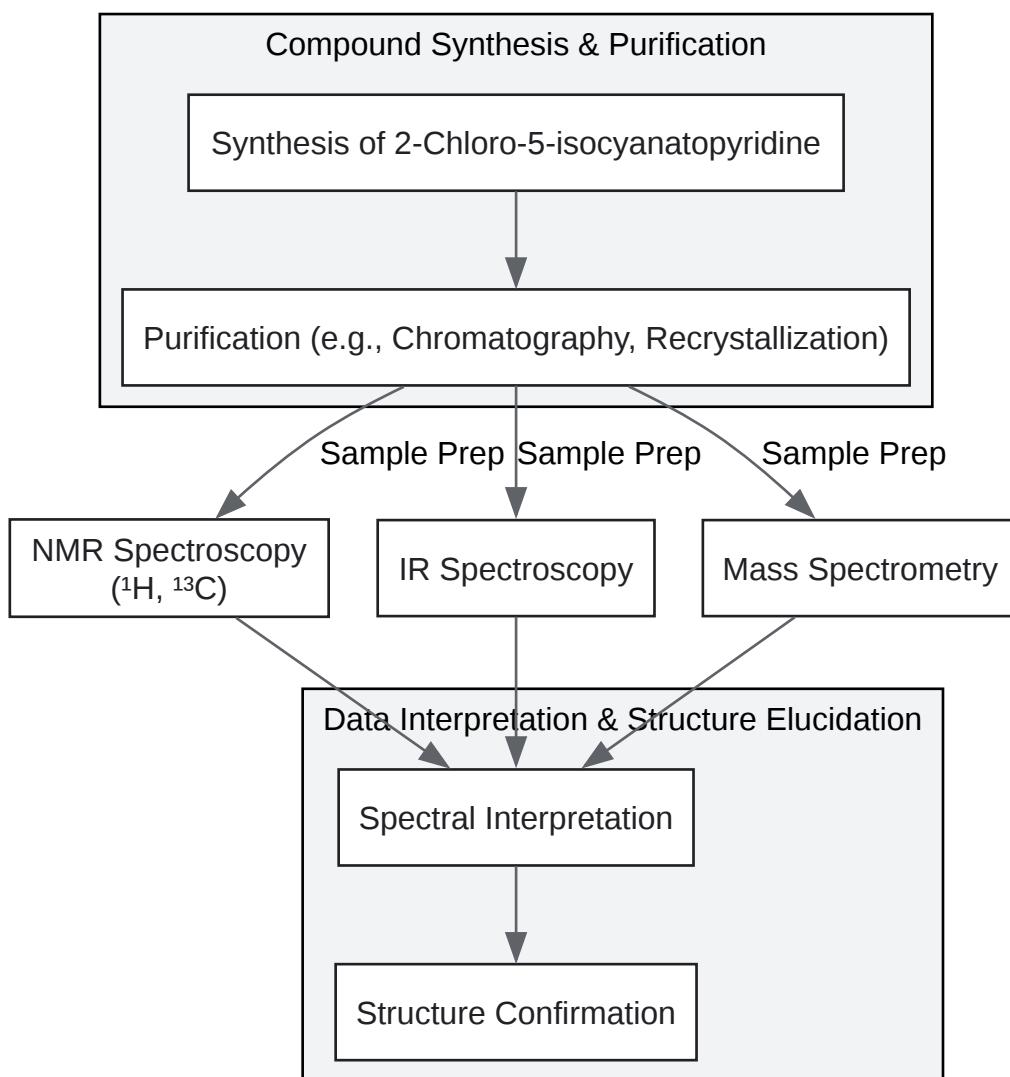
For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. The sample is dissolved in a volatile solvent and injected into the GC. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios are detected.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-5-isocyanatopyridine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Chloro-5-isocyanatopyridine**.

This guide serves as a foundational resource for researchers working with **2-Chloro-5-isocyanatopyridine**, providing key predicted spectroscopic data and outlining standard analytical methodologies. The provided information should be used as a reference for the design of experiments and the interpretation of analytical data.

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